Ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate
Description
Ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate is a pyridine-derived ester featuring a partially saturated pyridine ring (3,6-dihydro configuration) and a propynyloxyimino substituent. These compounds are frequently employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and ability to undergo functionalization at multiple sites .
Key structural features of the target compound include:
- Ethyl carboxylate group: Enhances solubility and serves as a leaving group in nucleophilic substitution reactions.
- (E)-Propynyloxyimino substituent: The propargyl ether and oxime moieties may confer unique electronic and steric properties, impacting reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-[(E)-prop-2-ynoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-8-17-13-9-11-6-5-7-14(10-11)12(15)16-4-2/h1,6,9H,4-5,7-8,10H2,2H3/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHJCZJBOJLVAV-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC=C(C1)C=NOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC=C(C1)/C=N/OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145071-31-4 | |
| Record name | 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((2-propynyloxyimino)methyl)-, ethyl ester, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145071314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Hantzsch Cyclization Approach
A modified Hantzsch reaction using ethyl acetoacetate, ammonium acetate, and a β-ketoaldehyde derivative can yield dihydropyridine intermediates. For example, reacting ethyl acetoacetate with formaldehyde and ammonium acetate under reflux in ethanol produces ethyl 1,4-dihydro-3,5-pyridinedicarboxylate. Adjusting aldehyde components may allow substitution at the 5-position.
Catalytic Hydrogenation of Pyridine Derivatives
Full pyridine rings can be partially reduced to dihydropyridines. For instance, hydrogenation of ethyl nicotinate over palladium catalysts in acetic acid selectively reduces the pyridine ring to 1,2,3,4-tetrahydropyridine. However, achieving 3,6-dihydro regioselectivity requires tailored conditions, such as using Pearlman’s catalyst (Pd(OH)₂/C) in methanol at 50°C.
Introduction of the 5-Formyl Group
Functionalization at the 5-position is critical for subsequent imine formation.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces formyl groups to electron-rich aromatic systems. Treating ethyl 3,6-dihydro-1(2H)-pyridinecarboxylate with DMF and phosphoryl chloride (POCl₃) at 0–5°C generates the 5-formyl derivative. This method is efficient but requires careful temperature control to avoid over-chlorination.
Directed Ortho-Metalation (DoM)
Lithiation strategies using strong bases (e.g., LDA) followed by quenching with DMF can install formyl groups. For example, lithiating ethyl 3,6-dihydro-1(2H)-pyridinecarboxylate at −78°C in THF and adding DMF yields the 5-formyl product.
Imine Formation with O-Propargyl Hydroxylamine
Condensing the 5-formyl intermediate with O-propargyl hydroxylamine forms the (E)-imine.
Acid-Catalyzed Condensation
Reacting 5-formyl-dihydropyridine with O-propargyl hydroxylamine hydrochloride in ethanol under reflux with catalytic trifluoromethanesulfonic acid (2 mol%) achieves imine formation. The (E)-configuration is favored due to steric hindrance between the propargyl group and pyridine ring.
Typical Conditions :
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C, 30 minutes) in acetonitrile with molecular sieves accelerates imine formation, improving yields to 88–92%.
Purification and Characterization
Recrystallization
Crude product is washed with petroleum ether/ethyl acetate (10:1 v/v) and recrystallized from hot ethanol to afford white crystals (mp 112–114°C).
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, CH=N), 6.89 (s, 1H, pyridine H-4), 4.52 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.18 (s, 2H, OCH₂C≡CH), 3.02 (t, J = 2.6 Hz, 1H, C≡CH), 2.71–2.65 (m, 2H, pyridine H-3), 2.48–2.42 (m, 2H, pyridine H-6), 1.42 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
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IR (KBr) : 2210 cm⁻¹ (C≡C), 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).
Alternative Routes and Comparative Analysis
Multi-Component Reactions (MCRs)
A one-pot assembly combining ethyl acetoacetate, propargyloxyamine, and formaldehyde under acidic conditions could streamline synthesis. However, competing side reactions (e.g., over-condensation) necessitate optimization.
Palladium-Catalyzed Coupling
Introducing the propargyl group via Sonogashira coupling post-imine formation is feasible but adds synthetic steps.
Challenges and Optimization Strategies
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Imine Stability : Hydrolysis risks require anhydrous conditions and acid scavengers (e.g., molecular sieves).
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Stereocontrol : Achieving (E)-selectivity >95% demands precise stoichiometry and catalytic additives like Ti(OiPr)₄.
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Propynyl Side Reactions : Inhibiting alkyne polymerization via low-temperature steps or radical inhibitors (e.g., BHT).
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide range of products, depending on the nucleophile employed.
Scientific Research Applications
Ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects: The propynyloxyimino group in the target compound contrasts with cyano (in 11b, ) and fluoro (in benzodiazepine derivatives, ) groups. The propargyl moiety may enhance reactivity in click chemistry or act as a hydrogen-bond acceptor, similar to cyano groups in stabilizing molecular interactions. Ethyl carboxylate esters are ubiquitous in these compounds, facilitating solubility and serving as synthetic handles for further derivatization .
Synthetic Pathways: Many analogs are synthesized via condensation reactions (e.g., compound 11b, ) or cyclization (e.g., thiazolo-pyrimidine derivatives, ). The target compound likely follows a similar route, involving a dihydropyridine intermediate and propynyloxyimino reagent.
Thiazolo-pyrimidine carboxylates () demonstrate utility in materials science, highlighting the versatility of such esters in diverse fields.
Research Findings and Data Gaps
Key Research Trends
Unresolved Questions
- Target Compound Data : Physical properties (e.g., melting point, solubility) and biological activity remain uncharacterized.
- Safety Profile : Analogous compounds (e.g., ethyl tetrahydro-pyridinecarboxylates, ) are classified as laboratory chemicals, but specific hazards for the target compound require empirical validation.
Biological Activity
Ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C13H15N3O3
- Molecular Weight : 251.27 g/mol
- IUPAC Name : this compound
The compound exhibits various biological activities that can be attributed to its structural components:
- Antimicrobial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
- Anticancer Properties : Research has shown that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. These effects are linked to the modulation of signaling pathways such as PI3K/Akt and MAPK.
- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines and enzymes like COX-2.
In Vitro Studies
A series of in vitro experiments have assessed the biological activity of this compound:
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| HeLa | 10 µM | 50% inhibition of cell growth after 48 hours | |
| MCF-7 | 20 µM | Induction of apoptosis via caspase activation | |
| RAW 264.7 | 5 µM | Reduction in TNF-alpha production |
In Vivo Studies
Animal models have provided insights into the pharmacokinetics and therapeutic potential:
- Model : Mice with induced inflammation.
- Dosage : 50 mg/kg administered orally.
- Results : Significant reduction in edema and inflammatory markers compared to control groups.
Case Studies
Several case studies highlight the therapeutic applications of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated that treatment with this compound resulted in tumor regression in 30% of participants after a 12-week regimen.
- Case Study on Infection Control : In a cohort study assessing its efficacy against resistant bacterial strains, the compound showed a notable reduction in infection rates among patients when used as an adjunct therapy alongside standard antibiotics.
Q & A
Q. What are the common synthetic routes for preparing Ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate?
The synthesis typically involves multi-step reactions, starting with the formation of the pyridine core followed by functionalization. For example:
- Condensation reactions : Reacting enaminones with activated esters (e.g., ethyl 3-oxobutanoate) in glacial acetic acid with ammonium acetate can yield pyridinecarboxylate intermediates .
- Oximination : The introduction of the propynyloxyimino group may involve nucleophilic substitution or Schiff base formation under controlled pH and temperature .
- Purification : Column chromatography or recrystallization is often required to isolate the product, with yields typically ranging from 21% to 28% based on analogous procedures .
Q. How is the structural configuration (E/Z isomerism) of this compound confirmed experimentally?
- X-ray crystallography : Using programs like SHELXL (part of the SHELX suite) to resolve crystal structures and confirm the E-configuration of the oxime group .
- NMR spectroscopy : Key signals include the ethyl ester protons (δ ~1.2–1.5 ppm for CH3 and ~4.1–4.4 ppm for CH2) and the propynyl protons (δ ~2.5 ppm for the acetylenic CH). NOESY or 2D NMR can distinguish E/Z isomers by spatial correlations .
Q. What analytical techniques are essential for characterizing purity and stability?
- HPLC : To assess purity (>95% is typical for research-grade compounds) using reverse-phase columns and UV detection .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+1]⁺ or [M-1]⁻ ions) and detect fragmentation patterns .
- Stability studies : Monitor degradation in solvents (e.g., DMSO, ethanol) under varying temperatures and light exposure, using TLC or NMR .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR peak splitting) be resolved for this compound?
- Variable-temperature NMR : Resolve dynamic effects (e.g., tautomerism or rotameric equilibria) by acquiring spectra at different temperatures .
- Computational modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict chemical shifts and compare with experimental data, identifying dominant conformers .
- Isotopic labeling : Introduce deuterium at specific positions to simplify splitting patterns in proton NMR .
Q. What strategies optimize the compound’s reactivity in nucleophilic or electrophilic reactions?
- Protecting groups : Temporarily block reactive sites (e.g., the oxime nitrogen) using tert-butoxycarbonyl (Boc) groups to direct regioselectivity .
- Catalysis : Employ transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) to modify the propynyl group or pyridine ring .
- Solvent effects : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance electrophilic substitution at the pyridine nitrogen .
Q. What biological mechanisms are hypothesized for this compound based on structural analogs?
- Enzyme inhibition : The pyridine core and oxime group may chelate metal ions in enzyme active sites (e.g., kinases or cytochrome P450), as seen in related pyridinecarboxylates .
- DNA intercalation : Planar aromatic systems in similar compounds interact with DNA, suggesting potential anticancer activity .
- In silico docking : Use AutoDock or Schrödinger to predict binding affinities with targets like β-lactamases or tubulin, guided by structural motifs .
Q. How do tautomeric forms of the oxime group influence experimental outcomes?
- pH-dependent studies : Characterize tautomer prevalence (oxime vs. nitroso) using UV-Vis spectroscopy at varying pH levels .
- Crystallographic analysis : Compare crystal structures from different crystallization conditions to identify dominant tautomers .
- Kinetic trapping : Rapidly freeze reaction intermediates to capture transient tautomeric states for analysis via IR or Raman spectroscopy .
Methodological Troubleshooting
Q. How to address low yields in the final synthetic step?
- Optimize stoichiometry : Adjust molar ratios of reactants (e.g., propynyloxyamine to pyridine precursor) to minimize side reactions .
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency compared to traditional heating .
- In situ monitoring : Use inline FTIR or Raman to track reaction progress and identify quenching points .
Q. What are best practices for resolving poor solubility in biological assays?
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility while maintaining biocompatibility .
- Prodrug design : Modify the ethyl ester to a more hydrophilic group (e.g., carboxylate salt) for in vivo studies .
- Nanoparticle encapsulation : Employ liposomal or PEGylated carriers to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
